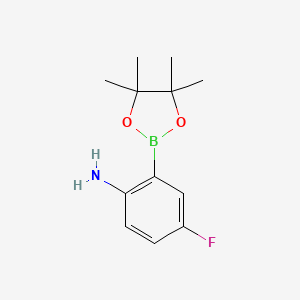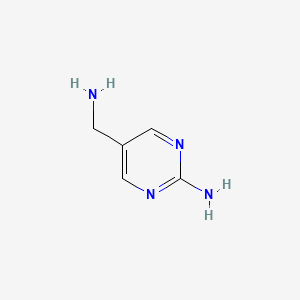
4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Overview
Description
“4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” is an important boric acid derivative . It is commonly used in the preparation of pharmaceuticals and chemical intermediates .
Molecular Structure Analysis
The structure of the compound is verified by FTIR, 1H and 13C NMR, and MS . The single crystal structure of the compound is gauged by X-ray diffraction and subjected to crystallographic and conformational analyses .Chemical Reactions Analysis
The compound plays a significant role as a reaction intermediate in carbon-carbon coupling and carbon heterocoupling reactions . It has been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .Physical And Chemical Properties Analysis
Density functional theory (DFT) is applied to further calculate the molecular structure and compare it with X-ray values . DFT is also used to study the molecular electrostatic potential and frontier molecular orbitals of the compound, revealing the molecular structure characteristics, conformation, and some special physical and chemical properties .Scientific Research Applications
Suzuki-Miyaura Cross-Coupling Reactions
This compound is a boronic acid derivative, which plays a crucial role in Suzuki-Miyaura cross-coupling reactions . These reactions are pivotal for forming carbon-carbon bonds, an essential process in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and organic materials.
Crystallography and Conformational Analysis
The crystal structure of this compound can be determined through X-ray diffraction, providing valuable insights into its molecular conformation . This information is vital for understanding the compound’s reactivity and potential interactions with other molecules.
Density Functional Theory (DFT) Studies
DFT calculations can be performed to predict the molecular structure and properties of this compound . These studies help in understanding the electronic distribution within the molecule, which is important for predicting its reactivity and stability.
Drug Design and Development
Due to the presence of fluorine, this compound exhibits high biological activity and stability, making it a potential candidate for drug development . Fluorine atoms can enhance the affinity of drugs to their targets, improving efficacy and resistance to metabolic degradation.
Boron Neutron Capture Therapy (BNCT)
As a boronic acid derivative, this compound may find applications in BNCT, a targeted cancer treatment method that uses boron-containing compounds to deliver lethal doses of radiation to tumor cells while sparing healthy tissue .
Polymer Chemistry
This compound could be used in the synthesis of polymers with specific properties, such as feedback control drug transport systems . These polymers can be designed to release drugs in response to specific stimuli, improving targeted therapy in cancer treatment.
Organic Synthesis Intermediates
The compound serves as an intermediate in various organic synthesis reactions . Its unique structure allows for the introduction of fluorine or boron into complex molecules, which can lead to the development of new materials or catalysts.
Analytical Chemistry
In analytical chemistry, this compound could be used as a reagent or a standard for calibrating instruments . Its well-defined structure and properties make it suitable for use in quantitative and qualitative analysis.
Mechanism of Action
Target of Action
Compounds with similar structures, such as boronic acid pinacol ester compounds, are significant reaction intermediates in organic synthesis reactions .
Mode of Action
It’s known that boronic acid derivatives, like this compound, have many applications in carbon-carbon coupling and carbon heterocoupling reactions .
Biochemical Pathways
Boronic acid derivatives are known to be involved in various biochemical reactions, particularly in the formation of carbon-carbon bonds .
Result of Action
Compounds with similar structures have been shown to have good biological activity and pharmacological effects .
Action Environment
It’s known that arylboronic acids, which are structurally similar to this compound, are stable to water and air .
properties
IUPAC Name |
4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BFNO2/c1-11(2)12(3,4)17-13(16-11)9-7-8(14)5-6-10(9)15/h5-7H,15H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUKWTHMONYTKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50631045 | |
| Record name | 4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50631045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
CAS RN |
863578-24-9 | |
| Record name | 4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=863578-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50631045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Benzyl N-[(butylcarbamoyl)methyl]carbamate](/img/structure/B1290401.png)
![Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B1290403.png)

![1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone](/img/structure/B1290408.png)







![Ethyl 4-chloro-5-ethylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1290419.png)